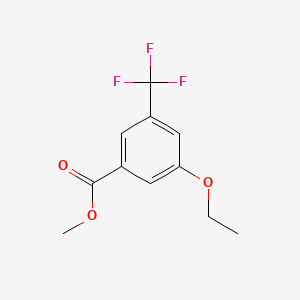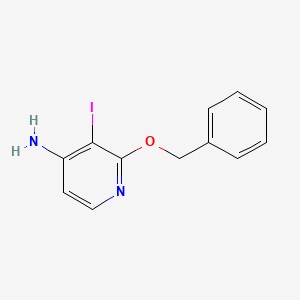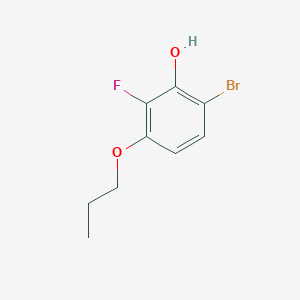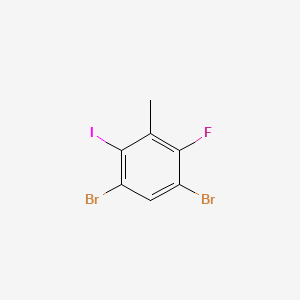
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene: is an aromatic compound with the molecular formula C7H4Br2FI . This compound is characterized by the presence of bromine, fluorine, iodine, and methyl substituents on a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the benzene ring undergoes successive halogenation and methylation reactions. The general steps include:
Halogenation: Introduction of bromine, fluorine, and iodine atoms to the benzene ring using halogenating agents such as bromine (Br2), iodine (I2), and fluorine (F2) under controlled conditions.
Methylation: Introduction of a methyl group using reagents like methyl iodide (CH3I) in the presence of a catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, I, F) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Stille coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different halogenated derivatives, while oxidation may produce carboxylic acids or ketones.
科学研究应用
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene involves its interaction with molecular targets through its halogen and methyl substituents. These interactions can affect various pathways, including:
Electrophilic Aromatic Substitution: The compound can act as an electrophile or nucleophile in substitution reactions, forming intermediates that influence the overall reaction pathway.
Halogen Bonding: The halogen atoms can form halogen bonds with other molecules, affecting their reactivity and stability.
相似化合物的比较
1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene can be compared with other similar compounds, such as:
- 1,3-Dibromo-5-fluoro-2-iodo-4-methylbenzene
- 1,5-Dibromo-3-fluoro-2-iodo-4-methylbenzene
- 1,3-Dibromo-2-chloro-5-fluoro-4-methylbenzene
These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical properties and reactivity.
属性
分子式 |
C7H4Br2FI |
|---|---|
分子量 |
393.82 g/mol |
IUPAC 名称 |
1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H4Br2FI/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |
InChI 键 |
JQNUBELTCYJOJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC(=C1I)Br)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


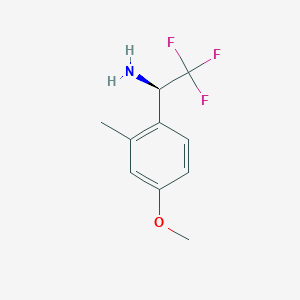
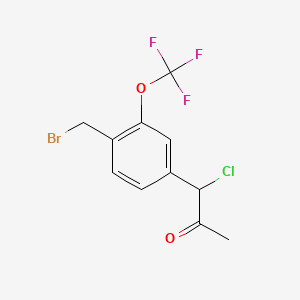
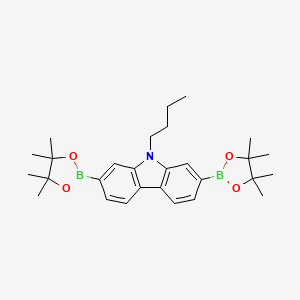
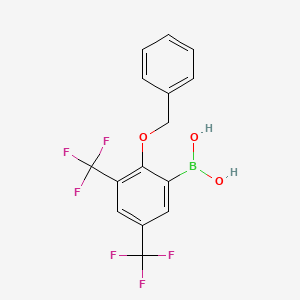
![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)
![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)



![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)
![6'-Bromo-8'-chloro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B14039000.png)
